2,2'-Dimethyl-3'-fluoropropiophenone
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Overview
Description
2,2’-Dimethyl-3’-fluoropropiophenone is an organic compound with the molecular formula C11H13FO. It is a derivative of propiophenone, characterized by the presence of a fluorine atom at the 3’ position and two methyl groups at the 2,2’ positions. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-3’-fluoropropiophenone typically involves the reaction of 3-fluorobenzoyl chloride with isobutylmagnesium chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of 2,2’-Dimethyl-3’-fluoropropiophenone may involve similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethyl-3’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Dimethyl-3’-fluoropropiophenone is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dimethyl-3’-fluoropropiophenone involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: Lacks the fluorine and methyl groups, making it less reactive in certain chemical reactions.
3’-Fluoropropiophenone: Similar but lacks the 2,2’-dimethyl groups, affecting its steric and electronic properties.
2,2’-Dimethylpropiophenone:
Uniqueness
2,2’-Dimethyl-3’-fluoropropiophenone is unique due to the combined presence of the fluorine atom and the 2,2’-dimethyl groups. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-7(2)11(13)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSGHMFVRPKTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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